2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide

Vue d'ensemble

Description

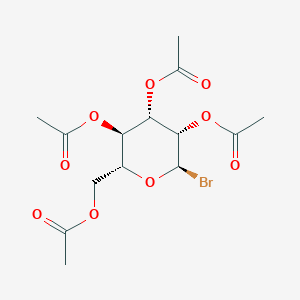

2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide: is a chemical compound with the molecular formula C14H19BrO9 . It is a derivative of mannose, a simple sugar, and is characterized by the presence of acetyl groups at the 2, 3, 4, and 6 positions of the mannopyranosyl ring, as well as a bromine atom at the anomeric carbon. This compound is commonly used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide typically involves the acetylation of mannose followed by bromination. The process can be summarized as follows:

Acetylation: Mannose is first acetylated using acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.

Bromination: The acetylated mannose is then treated with hydrogen bromide in acetic acid to introduce the bromine atom at the anomeric carbon.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom at the anomeric carbon can be substituted with various nucleophiles, such as alcohols, amines, and thiols, to form glycosides, glycosylamines, and thioglycosides, respectively.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

Glycosides: Formed by the substitution of the bromine atom with alcohols.

Glycosylamines: Formed by the substitution of the bromine atom with amines.

Thioglycosides: Formed by the substitution of the bromine atom with thiols.

Applications De Recherche Scientifique

Organic Synthesis

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is primarily used in the synthesis of oligosaccharides and polysaccharides. Its role as a glycosyl donor allows for the formation of glycosidic bonds through various reaction conditions.

- Glycosylation Reactions : It is commonly employed in reactions with Lewis acids such as silver triflate or boron trifluoride etherate to facilitate the formation of glycosidic linkages.

| Reaction Type | Description | Typical Conditions |

|---|---|---|

| Glycosylation | Formation of glycosidic bonds | Lewis acid catalysis |

| Condensation | Synthesis of spacer-equipped saccharides | Varies based on substrate |

Biochemical Studies

In biochemistry, this compound is instrumental in studying carbohydrate-protein interactions and synthesizing glycoproteins and glycolipids. Its acetyl groups serve as protecting groups that allow selective modifications of hydroxyl groups.

- Glycoprotein Synthesis : Used to create glycoproteins that are crucial for biological functions.

- Carbohydrate-Protein Interaction Studies : Facilitates the understanding of how carbohydrates interact with proteins, which is vital for cell signaling and recognition processes.

Pharmaceutical Development

The compound plays a critical role in the pharmaceutical industry as an intermediate in the synthesis of drugs that require glycosylation for activity.

- Drug Development : It is used to synthesize glycosylated drugs that exhibit improved bioavailability and stability.

| Application Area | Example Compounds | Impact |

|---|---|---|

| Antiviral Drugs | Synthesis of glycosylated antiviral agents | Enhanced efficacy against viral infections |

| Anticancer Agents | Development of glycosylated chemotherapeutics | Targeted delivery to cancer cells |

Case Study 1: Synthesis of Oligosaccharides

A study demonstrated the use of this compound in synthesizing a specific oligosaccharide structure that mimics natural glycans found on cell surfaces. The reaction was optimized using various Lewis acids to achieve high yields.

Case Study 2: Glycoprotein Interaction Analysis

In another research effort, this compound was utilized to synthesize a glycoprotein that was then analyzed for its binding affinity to specific lectins. The results indicated significant binding interactions that could lead to insights into cell signaling pathways.

Mécanisme D'action

The mechanism of action of 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide involves its role as a glycosyl donor. The bromine atom at the anomeric carbon is highly reactive and can be easily substituted by nucleophiles, facilitating the formation of glycosidic bonds. This reactivity is exploited in the synthesis of glycosides and other carbohydrate derivatives .

Comparaison Avec Des Composés Similaires

- 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl bromide

- 2,3,4,6-Tetra-o-acetyl-alpha-d-glucopyranosyl bromide

Comparison: While these compounds share similar structures, the difference lies in the sugar moiety. The mannopyranosyl, galactopyranosyl, and glucopyranosyl derivatives differ in the orientation of the hydroxyl groups on the sugar ring. This difference can influence their reactivity and the types of glycosidic bonds they form .

Activité Biologique

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is a derivative of mannose, characterized by acetyl groups at the 2, 3, 4, and 6 positions of the mannopyranosyl ring and a bromine atom at the anomeric carbon. This compound plays a significant role in carbohydrate chemistry and has been widely studied for its biological activities, particularly in glycosylation reactions and interactions with biomolecules.

- Molecular Formula : C14H19BrO9

- Molecular Weight : 394.2 g/mol

- CAS Number : 13242-53-0

This compound acts primarily as a glycosyl donor in various biochemical reactions. The bromide group serves as a leaving group during glycosylation processes, facilitating the transfer of the mannopyranosyl moiety to acceptor molecules. This mechanism is catalyzed by glycosyltransferases, which are enzymes that mediate the transfer of sugar moieties to other biomolecules.

Glycosylation Reactions

The compound is extensively used in organic synthesis for the preparation of glycosides and complex carbohydrates. It has been shown to enhance glycosylation efficiency due to the presence of acetyl groups that increase its reactivity.

Carbohydrate-Protein Interactions

Research indicates that this compound can influence carbohydrate-protein interactions, which are crucial for various biological processes including cell signaling and immune responses. It modifies the glycosylation patterns on proteins, affecting their stability and function.

Cellular Effects

The biological activity of this compound extends to cellular processes related to carbohydrate metabolism:

- Influence on Enzyme Activity : It modulates the activity of glycosyltransferases and other enzymes involved in carbohydrate metabolism.

- Impact on Cell Signaling : By altering glycosylation patterns of cell surface receptors, it can affect signaling pathways critical for cellular communication.

- Gene Expression : Modifications in glycosylation can lead to changes in gene expression profiles by influencing transcription factors.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary with dosage:

- Low Doses : Promote effective glycosylation without significant toxicity.

- High Doses : Can lead to cytotoxic effects and disrupt normal carbohydrate metabolism.

Case Study 1: Glycoside Synthesis

A study demonstrated that this compound was successfully utilized as a glycosyl donor in synthesizing various glycosides. The efficiency of this synthesis was attributed to the compound's enhanced reactivity due to its acetylated structure.

Case Study 2: Enzyme Interaction

Research published in Biochemical Journal highlighted that this compound interacts with specific glycoside hydrolases, influencing their substrate specificity. The study found that the presence of the acetyl groups significantly affected enzyme kinetics and substrate affinity .

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAYKKUWALRRPA-DGTMBMJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454088 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13242-53-0 | |

| Record name | α-D-Mannopyranosyl bromide, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13242-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.